8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a structurally complex molecule featuring a bicyclic tropane core (8-azabicyclo[3.2.1]octane) substituted with a 4-chlorophenylcyclopentanecarbonyl group at the 8-position and a 1,2,3-triazole ring at the 3-position. This scaffold is pharmacologically significant due to its structural resemblance to tropane alkaloids like cocaine, which are known for their dopamine transporter (DAT) inhibitory activity .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O/c22-16-5-3-15(4-6-16)21(9-1-2-10-21)20(27)26-17-7-8-18(26)14-19(13-17)25-12-11-23-24-25/h3-6,11-12,17-19H,1-2,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPMCQCYJRQGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3CC(C4)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Construction of the Azabicyclo Octane Structure: This step often involves a Diels-Alder reaction followed by a series of reduction and cyclization steps.
Attachment of the Chlorophenyl Cyclopentyl Methanone Moiety: This can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the methanone moiety.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azabicyclo octane structure can enhance binding affinity through hydrophobic interactions. The chlorophenyl group can further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
*Calculated based on empirical formula.
Key Observations :
- The 1,2,3-triazole in the target compound differs from 1,2,4-triazole in , altering hydrogen-bonding networks and metabolic stability.
- RTI-336 (a DAT inhibitor in clinical trials) shares the 4-chlorophenyl group but replaces the triazole with a methylphenylisoxazole , highlighting divergent strategies for DAT affinity modulation .
Pharmacological Activity and Structure-Activity Relationships (SAR)
SAR Insights :
- The 4-chlorophenyl moiety in RTI-336 and the target compound is critical for DAT binding, as electron-withdrawing groups like chlorine enhance π-π stacking with aromatic residues in the transporter .
- Triazole substituents (1,2,3 vs. 1,2,4) influence metabolic stability; 1,2,3-triazoles are less prone to oxidative degradation compared to 1,2,4-triazoles .
- Sulfonyl and carbonyl groups at the 8-position (e.g., in and ) modulate solubility and blood-brain barrier permeability.
Physicochemical Properties
Table 3: Predicted Physicochemical Parameters
*Predicted using computational tools.
Biological Activity
The compound 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : 8-azabicyclo[3.2.1]octane
- Substituents :
- A triazole moiety at the 3-position.
- A 4-chlorophenyl group attached via a cyclopentanecarbonyl linkage.
Biological Activity Overview
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant interactions with various biological targets, particularly monoamine transporters such as dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). The following sections detail the findings related to the compound's biological activity.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that:
- The cyclopentanecarbonyl group enhances binding affinity to DAT, making it a critical component for activity.
- The triazole moiety contributes to improved selectivity and potency against SERT compared to other transporters.
Table 1: Summary of SAR Findings
| Compound Variant | Target | Binding Affinity | Selectivity |
|---|---|---|---|
| Base Compound | DAT | High | Moderate |
| With Cyclopentanecarbonyl | DAT | Very High | High |
| With Triazole | SERT | Moderate | High |
Pharmacological Studies
In vitro studies have shown that this compound exhibits:
- Inhibition of Monoamine Transporters : The compound demonstrates potent inhibition of DAT and SERT, with a notable selectivity for DAT over SERT.
Case Study: In Vitro Binding Affinity
A study conducted on various derivatives showed that the presence of the cyclopentanecarbonyl group significantly increased binding affinity at DAT, resulting in a more favorable pharmacological profile compared to traditional tropane derivatives.
Therapeutic Applications
Given its interaction with monoamine transporters, this compound may hold potential for treating conditions such as:
- Depression : By modulating serotonin levels through selective inhibition of SERT.
- Attention Deficit Hyperactivity Disorder (ADHD) : Through enhanced dopaminergic signaling via DAT inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
